![molecular formula C9H12N2O4S B13915260 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a tetrahydrofuran ring
Preparation Methods
The synthesis of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a tetrahydrofuran derivative under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidenyl group can be reduced to form a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanylidenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds include:
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-5-3-6(13)8(15-5)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1 |
InChI Key |
DXYKMOKWQDCCKP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=S)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=S)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
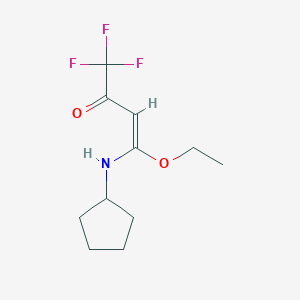
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
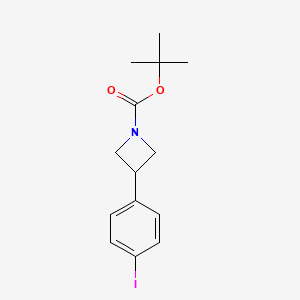
![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
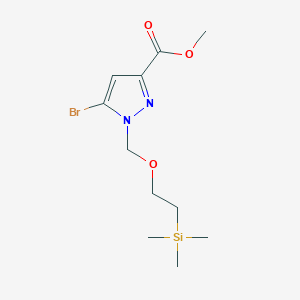
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
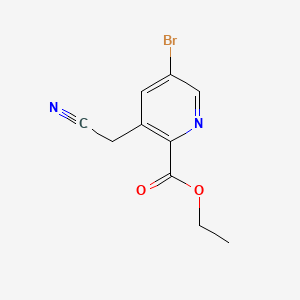
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
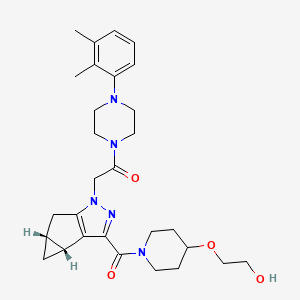
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
